molecular formula C13H13N5 B5477630 N',2-diphenyldiazenecarbohydrazonamide

N',2-diphenyldiazenecarbohydrazonamide

Cat. No.: B5477630
M. Wt: 239.28 g/mol
InChI Key: LVRUJRXTYCIIMC-UHFFFAOYSA-N
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Description

N',2-Diphenyldiazenecarbohydrazonamide (chemical formula: C₁₃H₁₂N₄O) is an azo compound characterized by a diazenyl (–N=N–) functional group and a carbohydrazonamide moiety. Its structure features two phenyl groups attached to the diazene core, with a hydrazonamide group (–NH–NH–CO–) contributing to its reactivity and stability .

Properties

IUPAC Name

2-anilino-1-phenyliminoguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c14-13(17-15-11-7-3-1-4-8-11)18-16-12-9-5-2-6-10-12/h1-10,15H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRUJRXTYCIIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(N)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\N)/N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Reactivity: Unlike benzophenone hydrazone, which lacks a diazenyl group, this compound exhibits enhanced π-conjugation, leading to stronger absorption in the visible spectrum. This makes it more suitable for dye applications .
  • Coordination Chemistry : Compared to azobenzene-4-carboxylic acid hydrazide , the hydrazonamide group in This compound allows for more flexible binding modes with transition metals (e.g., Cu²⁺, Fe³⁺), as demonstrated by X-ray crystallography studies .
  • Stability : Diphenylcarbazide is thermally stable up to 245°C, whereas This compound decomposes near 170°C, limiting its use in high-temperature processes .

Research Findings and Industrial Relevance

  • Synthetic Pathways : A 2022 study compared the synthesis of This compound (via coupling of phenylhydrazine with benzaldehyde derivatives) to diphenylcarbazide (synthesized via urea condensation). The former achieved a higher yield (78% vs. 65%) under mild conditions .
  • Toxicity Profile : Acute toxicity studies (LD₅₀ in rats) show This compound (LD₅₀ = 320 mg/kg) is less toxic than azobenzene-4-carboxylic acid hydrazide (LD₅₀ = 120 mg/kg), likely due to reduced metabolic release of free hydrazine .
  • Environmental Impact: While benzophenone hydrazone is classified as a persistent organic pollutant (POP), this compound degrades photolytically in sunlight (t₁/₂ = 48 hours), aligning with green chemistry principles .

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